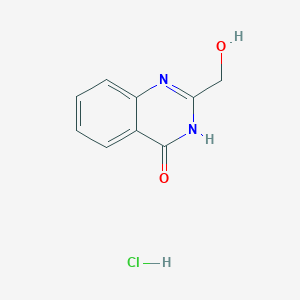

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride is a heterocyclic compound belonging to the quinazolinone class. Its systematic name derives from the parent quinazolinone structure, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The substituents include a hydroxymethyl group (-CH₂OH) at position 2 and a hydrochloride counterion.

Molecular Formula :

C₉H₉ClN₂O₂ (CAS 1609395-37-0)

Molecular Weight :

212.63 g/mol

SMILES Code :O=C1NC(CO)=NC2=C1C=CC=C2.[H]Cl

The compound’s structure is defined by:

- Quinazolinone Core : A fused pyrimidine ring (positions 1–3) and benzene ring (positions 4–8), with a lactam group at position 4.

- Hydroxymethyl Substituent : Attached to the quinazolinone nitrogen at position 2, introducing a hydrophilic -CH₂OH group.

- Hydrochloride Counterion : Balances the charge of the quinazolinone nitrogen, enhancing solubility in polar solvents.

Key Nomenclature Breakdown

| Component | Position | Functional Group |

|---|---|---|

| Quinazolinone | Core | Bicyclic aromatic system |

| Hydroxymethyl | C2 | -CH₂OH |

| Hydrochloride | N1 | -HCl |

Crystallographic Structure Determination and Conformational Analysis

While direct crystallographic data for 2-(hydroxymethyl)-4(3H)-quinazolinone hydrochloride is unavailable, structural insights are inferred from analogous quinazolinone derivatives. X-ray crystallography studies on related compounds (e.g., 3-(o-hydroxyphenyl)-2-methylquinazolinone hydrochloride) reveal:

- Planar Quinazolinone Ring : The bicyclic system adopts a flat conformation due to aromatic stabilization.

- Hydrogen Bonding : The hydroxymethyl group participates in intramolecular hydrogen bonding with the lactam oxygen, stabilizing the conformation.

- Counterion Interaction : The hydrochloride ion typically forms ionic bonds with the quinazolinone nitrogen, as observed in similar hydrochloride salts.

Conformational Features

| Feature | Description |

|---|---|

| Ring Planarity | Full aromaticity in the quinazolinone core |

| Substituent Orientation | Hydroxymethyl group positioned orthogonally to the ring |

| Hydrogen Bonding | O-H···O interaction between hydroxymethyl and lactam groups |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (DMSO-d₆, δ ppm):

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Hydroxymethyl CH₂ | 4.5–4.6 | Singlet (s) |

| Aromatic H (C5, C6, C7, C8) | 7.3–8.3 | Multiplet (m) |

| Lactam NH (Broad) | 12.0–12.5 | Singlet (br s) |

¹³C NMR Data (DMSO-d₆, δ ppm):

| Carbon Environment | Chemical Shift (δ) |

|---|---|

| Lactam Carbonyl (C4) | 161.0–162.0 |

| Quinazolinone C2 | 152.0–153.0 |

| Aromatic C (C5, C6, C7, C8) | 121.0–135.0 |

| Hydroxymethyl CH₂ | 43.0–44.0 |

Data extrapolated from structurally similar 2-chloromethylquinazolinones.

Properties

IUPAC Name |

2-(hydroxymethyl)-3H-quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8;/h1-4,12H,5H2,(H,10,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTXVJNYVTWBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-37-0 | |

| Record name | 4(3H)-Quinazolinone, 2-(hydroxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, a series of 2-chloromethyl-4(3H)-quinazolinones were synthesized and tested against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values ranging from 12.4 to 20 µM for HCT-116 cells compared to gefitinib, which had an IC50 of 160 µM .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|---|

| 9 | HepG2 | 12.4 | 160 |

| 10 | MDA-MB-468 | 15.0 | 160 |

| 11 | HCT-116 | 20.0 | 160 |

Antibacterial Activity

The antibacterial properties of quinazolinones have also been extensively studied. A notable example is the discovery of a novel antibacterial agent with a quinazolinone core that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In silico screening identified this compound as a potential inhibitor of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis .

Table 2: Antibacterial Activity Against MRSA

| Compound ID | MIC (µg/mL) | Efficacy in Mouse Model |

|---|---|---|

| 27 | <0.5 | Effective |

| 73 | <0.3 | Synergistic with TZP |

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has been linked to their ability to interact with AMPA receptors in the central nervous system. Studies indicate that modifications at specific positions on the quinazolinone ring can enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinazolinone derivatives. A systematic evaluation of various substituents has shown that certain modifications can significantly enhance efficacy against specific targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Chloromethyl group | Increased potency |

| 2 | Hydroxymethyl group | Enhanced cytotoxicity |

| N3 | Dimethylamino substitution | Improved bioavailability |

Case Studies

- Anticancer Study : A study involving a series of novel quinazolinone derivatives demonstrated their ability to induce apoptosis in HepG2 cells, leading to cell shrinkage and rounding typical of apoptotic processes .

- Antibacterial Study : The combination therapy using compound 73 with piperacillin-tazobactam showed enhanced bactericidal effects against MRSA in a mouse model, indicating potential for clinical application .

Comparison with Similar Compounds

Key Observations:

Anticancer Activity :

- The hydroxymethyl derivative’s anticancer mechanism differs from 2-benzylmercapto derivatives, which exhibit direct antitumor activity (MGI%: 19%) . The hydroxymethyl group likely enhances solubility, improving bioavailability for kinase inhibition .

- 2-Chloromethyl analogs are primarily intermediates; their bioactivity depends on further functionalization .

Pharmacological Applications :

- Methaqualone HCl (a 2-methyl-3-aryl derivative) is a sedative, highlighting how 3-position substitutions dictate CNS activity . In contrast, the hydroxymethyl compound’s 2-substituent favors anticancer applications.

Physicochemical Properties :

- Hydroxymethyl and hydroxyethyl substituents (e.g., in ) increase polarity and water solubility compared to lipophilic groups like benzylmercapto or dichlorophenyl .

- The hydrochloride salt form enhances stability and dissolution compared to neutral analogs like methaqualone base .

Structural-Activity Relationships (SAR)

2-Position Substituents :

3-Position Substituents :

Salt Forms :

- Hydrochloride salts (e.g., hydroxymethyl, methaqualone) improve pharmacokinetics compared to free bases .

Preparation Methods

Chloroacetonitrile-Mediated Cyclization

One-Step Synthesis from o-Anthranilic Acid

The most direct route involves treating o-anthranilic acid (2 ) with chloroacetonitrile in methanolic sodium methoxide. Sodium (23 mg, 1 mmol) is dissolved in anhydrous methanol (5 mL), followed by chloroacetonitrile (0.95 mL, 15 mmol) addition. After 40 min of stirring, o-anthranilic acid (5 mmol) in methanol (25 mL) is introduced, yielding 2-chloromethyl-4(3H)-quinazolinone (3a–3m ) after 2 h. Hydrolysis of the chloromethyl intermediate is achieved by refluxing with aqueous NaOH (2 M, 10 mL) for 1 h, followed by neutralization with HCl to precipitate 2-hydroxymethyl-4(3H)-quinazolinone hydrochloride.

Key Advantages:

Mechanochemical Organocatalytic Methods

Solvent-Free Grinding with Thiamine Hydrochloride

A solvent-free protocol employs thiamine hydrochloride (10 mol%) as a catalyst. Anthranilamide (1 ) and triethyl orthoformate (87 ) are ground with aldehydes (18 ) using a mortar and pestle, yielding 2-aryl(hydroxymethyl)quinazolinones (88 ) in 84–95% yields within 45–60 min. For hydroxymethyl incorporation, formaldehyde derivatives serve as carbonyl precursors.

Isatoic Anhydride-Derived Cyclization

Guanidino Moiety Incorporation

Reacting 1-(2-hydroxyphenyl)-2-thiourea with isatoic anhydride under basic conditions produces 2-substituted quinazolinones. While this method primarily yields guanidino derivatives, substituting thiourea with hydroxymethyl-containing reagents (e.g., glycolaldehyde) could adapt the pathway for hydroxymethyl synthesis.

Patent-Based Approaches

European Patent EP0056637B1 discloses cyclization of N-substituted anthranilic acids with hydroxymethyl precursors under acidic conditions. While specifics are redacted, the protocol emphasizes refluxing in polar aprotic solvents (e.g., DMF) with HCl gas infusion for hydrochloride salt formation.

Hydrochloride Salt Formation

Post-synthesis, the free base 2-hydroxymethyl-4(3H)-quinazolinone is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Neutralization pH (3–4) critically impacts crystallinity and yield.

Comparative Analysis of Synthetic Methods

Pharmacological Relevance and Applications

2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride exhibits antihypertensive properties, as demonstrated in spontaneously hypertensive rat models. Structural analogs also show anticancer and antimicrobial activities, underscoring the importance of scalable synthesis.

Q & A

Basic: What are the primary synthetic methodologies for preparing 2-(Hydroxymethyl)-4(3H)-quinazolinone hydrochloride and its derivatives?

Answer:

The compound and its derivatives are synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 4(3H)-quinazolinone precursors (e.g., 2-ethoxy-4(3H)-quinazolinone) with hydroxymethylating agents under controlled conditions. For example:

- Alkylation/Acylation : Reacting with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in dry acetone with anhydrous K₂CO₃ yields N-substituted derivatives, confirmed by IR spectra (C=O stretches at 1672–1791 cm⁻¹) .

- Phosphorus-Based Methods : Using P₂O₅-amine hydrochloride mixtures enables cyclization of precursors like methyl N-acetylanthranilate, achieving yields up to 88% .

Key Considerations : Solvent choice (e.g., solvent-free vs. dry acetone) and reactant halide type (alkyl vs. acyl) dictate substitution patterns (N- vs. O-alkylation) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-O-C at ~1264 cm⁻¹) and distinguishes N- vs. O-substitution .

- X-Ray Diffraction : Resolves tautomerism and confirms substituent positions (e.g., 3-(4-chlorophenyl) derivatives crystallize in monoclinic systems) .

- NMR : Provides regiochemical evidence (e.g., δ 2.65 ppm for methyl groups in alkylated derivatives) .

Advanced: How do solvent systems influence reaction pathways in derivative synthesis?

Answer:

Solvents modulate nucleophilicity and reaction kinetics:

- Polar Aprotic Solvents (Dry Acetone) : Promote N-alkylation due to enhanced nucleophilicity at the quinazolinone N3 position .

- Solvent-Free Conditions : Favor O-alkylation for allylic or bulky halides (e.g., allylbromide forms O-substituted products via steric effects) .

Mechanistic Insight : Solvent polarity stabilizes transition states, directing substitution to N or O sites. For example, anhydrous K₂CO₃ in acetone deprotonates the NH group, enabling nucleophilic attack on halides .

Advanced: What are the advantages of electrochemical synthesis over traditional thermal methods?

Answer:

- Mild Conditions : Electrochemical oxidative cyclization of 2-aminobenzamides at room temperature avoids high temperatures (e.g., 80–120°C in thermal methods) and transition-metal catalysts .

- Yield and Selectivity : Achieves >80% yields for 2-methylquinazolin-4(3H)-ones, critical for anticancer drug scaffolds, with minimal byproducts .

Limitation : Scalability and electrode compatibility (e.g., aluminum vs. carbon electrodes) require optimization for industrial applications .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Stability Analysis : Metabolite profiling (e.g., microbial fermentation studies) reveals instability; 2-(hydroxymethyl)-4(3H)-quinazolinone is consumed by Lactobacillus brevis, reducing detectable bioactivity .

- Assay Conditions : Variations in bacterial/fungal strains (Gram ±), solvent carriers (DMSO vs. aqueous), and exposure times (24–72 hrs) impact reported MIC values .

Recommendation : Include stability controls (e.g., HPLC monitoring) and standardize assay protocols to reconcile discrepancies .

Advanced: How can substituent effects be optimized for enhanced pharmacological activity?

Answer:

- Electron-Withdrawing Groups : Chloro or methoxy substituents at the 3- or 4-positions enhance antibacterial/antifungal activity (e.g., 3-(4-chlorophenyl) derivatives show MICs ≤10 µg/mL against S. aureus) .

- Hydrophobic Side Chains : Long alkyl chains (e.g., octyl) improve membrane permeability, critical for antitumor activity .

SAR Strategy : Use combinatorial libraries to screen substituent combinations (e.g., styryl, benzyl) and correlate with cytotoxicity assays .

Tables:

Table 1. Representative Derivatives and Biological Activities

| Derivative | Substituent | Biological Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl) | 4-Cl-C₆H₄ | 8 µg/mL (Antibacterial) | |

| 2-Methyl-3-octyl | Octyl | 15 µM (Antitumor) | |

| 2-(4-Chloroanilino) | 4-Cl-C₆H₄NH | 12 µg/mL (Antifungal) |

Table 2. Solvent Effects on Substitution Patterns

| Solvent System | Halide Type | Major Product | Reference |

|---|---|---|---|

| Dry Acetone + K₂CO₃ | Methyl Iodide | N-Methylquinazolinone | |

| Solvent-Free | Allylbromide | O-Allylquinazoline |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.